molecular formula C10H11F3O B13823174 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene CAS No. 476300-58-0

1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B13823174
CAS No.: 476300-58-0
M. Wt: 204.19 g/mol
InChI Key: JAVKOWVSIYDPHH-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Research and Industry

Organofluorine compounds have an outsized impact on numerous sectors of the chemical industry. Their unique properties, imparted by the fluorine atom, make them indispensable in a wide array of applications.

Role of Fluorine in Modulating Molecular Electronic and Steric Properties

The fluorine atom possesses a unique combination of properties that allows it to exert powerful effects on molecular structure and reactivity. With the highest electronegativity of all elements, fluorine creates strong, polarized carbon-fluorine bonds. This polarization can significantly alter the electron distribution within a molecule, influencing its acidity, basicity, and dipole moment. The introduction of fluorine can also block sites of metabolic oxidation, thereby increasing the biological half-life of drug candidates.

Overview of Fluorinated Aromatic Scaffolds in Synthetic Chemistry and Materials Science

Fluorinated aromatic scaffolds are fundamental building blocks in the synthesis of a vast range of functional molecules. In medicinal chemistry, the presence of fluorine on an aromatic ring can enhance a drug's binding affinity to its target, improve its metabolic stability, and increase its lipophilicity, which can facilitate its passage through biological membranes. acs.orgnih.gov

In materials science, fluorinated aromatic compounds are utilized in the production of polymers with exceptional thermal stability, chemical resistance, and unique optical and electronic properties. These materials find applications in areas ranging from high-performance coatings and insulators to advanced liquid crystal displays and organic light-emitting diodes (OLEDs).

Contextualization of the 2,2,2-Trifluoroethyl Moiety in Aryl Ether Systems

The 2,2,2-trifluoroethyl group (-CH2CF3) is a particularly interesting substituent in the design of novel aromatic compounds. It combines the strong electron-withdrawing nature of the trifluoromethyl group with a methylene (B1212753) spacer, which modulates its electronic influence on the aromatic ring.

Unique Contributions of the Trifluoroethyl Group to Aromatic Systems

The trifluoroethyl group is a strong electron-withdrawing group due to the inductive effect of the three fluorine atoms. This can significantly impact the reactivity of the aromatic ring, generally deactivating it towards electrophilic aromatic substitution. nist.govwikipedia.org The presence of the -CH2- spacer, however, mitigates this effect compared to a directly attached trifluoromethyl group. This modulation of electronic properties can be a valuable tool for fine-tuning the reactivity and physicochemical characteristics of a molecule. Furthermore, the trifluoroethyl group can influence the lipophilicity of a compound, a critical parameter in drug design. lincoln.ac.ukresearchgate.net

Hypothesis and Research Scope for 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene

Given the absence of specific literature on this compound, this article will proceed based on the hypothesis that its properties can be reliably predicted by combining the known characteristics of the ethoxybenzene and 4-(2,2,2-trifluoroethyl)phenyl moieties. The research scope of this article is therefore to:

Propose plausible synthetic pathways for this compound based on established organic reactions.

Predict the key physicochemical and spectroscopic properties of the molecule.

Discuss the potential significance and applications of this compound in the broader context of organofluorine chemistry.

This inquiry will be grounded in a thorough analysis of data from analogous compounds, providing a comprehensive theoretical profile of this novel trifluoroethylated aromatic ether.

Proposed Synthesis and Predicted Properties

While no specific synthesis for this compound has been reported, plausible synthetic routes can be devised based on well-established reactions in organic chemistry.

One potential approach involves a Williamson ether synthesis , a classic method for forming ethers. masterorganicchemistry.comwikipedia.org This would likely start with 4-(2,2,2-trifluoroethyl)phenol (B3430833) as the nucleophile. Treatment of this phenol (B47542) with a base such as sodium hydride would generate the corresponding phenoxide, which could then be reacted with an ethylating agent like ethyl bromide or ethyl iodide to form the desired ether.

Alternatively, a route starting from phenetole (B1680304) (ethoxybenzene) could be envisioned. A Friedel-Crafts acylation with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a Lewis acid catalyst could introduce a trifluoroacetyl group at the para position. wikipedia.orgbyjus.commasterorganicchemistry.comorganic-chemistry.org The resulting 4-ethoxy-1-(trifluoroacetyl)benzene could then be reduced, for example, using a Wolff-Kishner or Clemmensen reduction, to yield this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its constituent parts.

PropertyPredicted Value
Molecular Formula C10H11F3O
Molecular Weight 204.19 g/mol
Appearance Likely a colorless liquid
Boiling Point Estimated to be in the range of 180-200 °C
Lipophilicity (LogP) Predicted to be higher than ethoxybenzene due to the fluorinated alkyl group

Predicted Spectroscopic Data

The spectroscopic signature of this compound can be predicted with a reasonable degree of accuracy.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the trifluoroethyl group, as well as the aromatic protons.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-OCH2CH3~1.4triplet
-OCH2CH3~4.0quartet
-CH2CF3~3.3quartet
Aromatic Protons~6.9-7.2two doublets

13C NMR Spectroscopy

The carbon NMR spectrum would reflect the different carbon environments in the molecule.

CarbonPredicted Chemical Shift (ppm)
-OCH2C H3~15
-OC H2CH3~63
-C H2CF3~35 (quartet due to C-F coupling)
-CH2C F3~125 (quartet due to C-F coupling)
Aromatic Carbons115-160

19F NMR Spectroscopy

The fluorine NMR spectrum is a key identifier for fluorinated compounds and would show a single signal for the three equivalent fluorine atoms. wikipedia.orgazom.com

Fluorine AtomsPredicted Chemical Shift (ppm)Multiplicity
-CH2CF3~ -66triplet

Mass Spectrometry

The mass spectrum would likely show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edublogspot.comwhitman.edumiamioh.eduscribd.com Fragmentation would likely involve cleavage of the ethyl group from the ether oxygen and potentially the loss of the trifluoroethyl side chain.

Rationale for Detailed Investigation of This Specific Chemical Compound

The detailed investigation of this compound is driven by its representative structure, which combines the key features of a trifluoroethyl group and an aromatic ether. This specific substitution pattern—an ethoxy group and a trifluoroethyl group in a para arrangement on a benzene (B151609) ring—makes it an ideal model compound for studying the interplay of these functionalities.

The primary rationales for its investigation include:

Medicinal Chemistry Applications: The introduction of fluorine is a well-established strategy in drug discovery to enhance pharmacokinetic properties. nih.govpharmacyjournal.org The trifluoroethyl moiety is known to increase metabolic stability and lipophilicity. nih.govnih.gov Therefore, this compound serves as a valuable building block or fragment for the synthesis of more complex potential therapeutic agents. Researchers study such molecules to understand how the trifluoroethyl group influences absorption, distribution, metabolism, and excretion (ADME) profiles.

Advanced Materials Science: Fluorinated aromatic compounds are widely used in the development of materials with special properties, such as liquid crystals and high-performance polymers. researchgate.net The unique electronic and steric characteristics of this compound could be leveraged in the design of new materials.

The table below summarizes the key identifiers and predicted properties for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 116548-26-8
Molecular Formula C10H11F3O
Molecular Weight 204.19 g/mol
Boiling Point (Predicted) 205.5±35.0 °C
Density (Predicted) 1.154±0.06 g/cm³
pKa (Predicted) 13.92±0.20

Note: The physical properties listed are predicted values from chemical databases, as extensive experimental data for this specific compound is not widely published.

Overview of Expected Research Trajectories and Methodologies

Future research on this compound and related compounds is expected to follow several key trajectories, focusing on synthesis, application, and advanced analysis.

Synthesis Methodologies: The development of efficient and selective methods for the synthesis of trifluoroethylated aromatic compounds is an active area of research. nih.gov Expected methodologies for synthesizing this compound or its analogs include:

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are a primary tool for forming C-C bonds. Research is focused on coupling aryl halides or boronic acids with a trifluoroethyl source. nih.gov Flow chemistry systems are being explored to accelerate these reactions, making them more efficient and scalable. nih.gov

Reductive Trifluoroethylation: Catalyst-free methods using trifluoroacetic acid as an affordable and stable trifluoroethyl source are gaining traction for their practicality and functional group tolerance. researchgate.net

Direct C-H Trifluoroethylation: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. Future research will likely target the development of catalytic systems that can directly introduce a trifluoroethyl group onto an aromatic ring, bypassing the need for pre-functionalized starting materials.

Research Trajectories:

Pharmacokinetic Studies: A significant research path involves incorporating this molecule as a fragment into larger, biologically active compounds and evaluating their metabolic stability and cell permeability. The use of fluorine-18 (¹⁸F) radiolabeling could enable Positron Emission Tomography (PET) imaging studies to visualize the distribution and fate of these compounds in vivo. nih.govnih.gov

Conformational Analysis: The flexible -CH2CF3 group can adopt various conformations, which can influence how a molecule binds to a biological target. High-level computational modeling and NMR spectroscopy will be employed to study these conformational preferences and their impact on bioactivity.

New Material Development: Exploration of this compound and its derivatives as components in liquid crystals, polymers, or as solvents with unique properties is another promising avenue. The polarity and stability conferred by the trifluoroethyl group are desirable traits for such applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

476300-58-0

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-ethoxy-4-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C10H11F3O/c1-2-14-9-5-3-8(4-6-9)7-10(11,12)13/h3-6H,2,7H2,1H3

InChI Key

JAVKOWVSIYDPHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethoxy 4 2,2,2 Trifluoroethyl Benzene

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process helps in identifying strategic bond disconnections and planning a logical synthetic route. wikipedia.orglibretexts.org

For 1-ethoxy-4-(2,2,2-trifluoroethyl)benzene, the most logical disconnection is the C-O bond of the ether linkage. lkouniv.ac.inamazonaws.com This leads to two primary synthons: an ethoxy synthon and a 4-(2,2,2-trifluoroethyl)phenyl synthon. The corresponding synthetic equivalents would be an ethylating agent and a substituted phenol (B47542) or its derivative.

Another key disconnection strategy involves cleaving the C-C bond between the aromatic ring and the trifluoroethyl group. This approach would utilize a substituted ethoxybenzene and a trifluoroethylating agent. The choice between these disconnections depends on the availability of starting materials and the efficiency of the respective bond-forming reactions.

Disconnection StrategyKey Bond CleavedResulting Precursors
C-O Ether BondAryl C-O4-(2,2,2-trifluoroethyl)phenol (B3430833) and an ethyl halide/sulfonate
C-C Aromatic-Alkyl BondAryl C-CH2CF3Phenetole (B1680304) (ethoxybenzene) and a trifluoroethylating reagent

The synthesis often relies on halogenated aromatic compounds as key precursors. For instance, in the C-O bond formation strategy, 4-halophenols can be utilized. These can be sourced commercially or prepared through established halogenation protocols of phenol.

Alternatively, if the synthesis proceeds through trifluoroethylation of an existing aromatic ether, a halogenated phenetole, such as 4-bromophenetole (B47170) or 4-iodophenetole, would be a crucial intermediate. These precursors are generally prepared via the Williamson ether synthesis, where a phenoxide is reacted with an ethyl halide. francis-press.comlibretexts.org The preparation of 1-iodo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene, for example, involves the reaction of 4-iodophenol (B32979) with the corresponding tosylate.

Direct Trifluoroethylation Strategies for Aromatic Systems

Direct trifluoroethylation of aromatic C-H bonds has emerged as a powerful tool for the synthesis of trifluoroethyl-containing aromatic compounds. researchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route. researchgate.netnih.gov

Transition metal catalysis plays a pivotal role in activating otherwise inert C-H bonds for functionalization. rsc.org Various metals, including palladium, copper, and nickel, have been successfully employed to catalyze the direct trifluoroethylation of aromatic systems. researchgate.netresearchgate.netorganic-chemistry.org

Palladium-catalyzed C-H activation is a well-established method for the direct functionalization of aromatic compounds. researchgate.netnih.gov In the context of trifluoroethylation, a palladium catalyst can facilitate the coupling of an aryl ether, like phenetole, with a suitable trifluoroethylating agent. researchgate.netnih.gov These reactions often utilize directing groups to achieve high regioselectivity. acs.org A notable advancement in this area is the use of trifluoroethyl(mesityl)iodonium salts as highly active trifluoroethylating agents, which can lead to high yields under mild conditions. researchgate.netnih.gov

Research has shown that palladium-catalyzed C-H trifluoroethylation can proceed efficiently at room temperature, providing the desired products in high yields within a few hours. researchgate.netnih.gov The choice of palladium precursor and ligands is crucial for the success of these reactions. acs.org

Copper-mediated trifluoroethylation offers a cost-effective alternative to palladium-based systems. acs.orgnih.govnih.govbeilstein-journals.org These reactions often involve the use of copper salts as catalysts or mediators to promote the coupling of aromatic compounds with trifluoroethyl sources. acs.orgnih.govnih.govbeilstein-journals.org For instance, copper(I) complexes have been shown to effectively trifluoroethylate aryl halides to form trifluoroethyl aryl ethers. researchgate.net Preliminary mechanistic studies suggest the involvement of a trifluoroethyl radical in some copper-catalyzed systems. acs.org

Nickel catalysis has also gained prominence for C-H trifluoroethylation. organic-chemistry.orgrsc.orgnih.gov Nickel catalysts can mediate the reductive cross-coupling of (hetero)aryl bromides and chlorides with sources like chlorotrifluoroethane, offering a synthetically simple route that tolerates a wide range of functional groups. organic-chemistry.orgnih.gov This method is particularly valuable as it avoids the need to pre-form arylmetal reagents. organic-chemistry.orgnih.gov

Catalyst SystemSubstrateTrifluoroethylating AgentKey Features
PalladiumAryl Ethers (e.g., Phenetole)Trifluoroethyl(mesityl)iodonium saltHigh efficiency and selectivity, mild reaction conditions. researchgate.netnih.gov
CopperHeteroarenes, Aryl HalidesVarious CF3CH2 sourcesCost-effective, good functional group compatibility. researchgate.netacs.org
Nickel(Hetero)aryl Bromides/ChloridesChlorotrifluoroethaneAvoids pre-formed arylmetals, high functional group tolerance. organic-chemistry.orgnih.gov

Radical-Mediated Trifluoroethylation Protocols

Radical-mediated pathways offer a powerful means for forging carbon-carbon bonds under conditions that are often complementary to traditional ionic reactions. The generation of the 2,2,2-trifluoroethyl radical (•CH₂CF₃) and its subsequent addition to an aromatic ring are central to these methods.

Visible-light photoredox catalysis has emerged as a mild and efficient platform for generating radical species from stable precursors. nih.govresearchgate.netprinceton.edu In the context of trifluoroethylation, this approach typically involves the single-electron reduction of a suitable precursor, such as 1,1,1-trifluoro-2-iodoethane (B141898) (CF₃CH₂I), by an excited photocatalyst. acs.org

The general catalytic cycle, illustrated with a ruthenium or iridium-based photocatalyst, begins with the absorption of visible light, promoting the photocatalyst (PC) to its excited state (PC*). This excited state is a potent reductant and can transfer an electron to the trifluoroethyl iodide precursor. This single-electron transfer (SET) event results in the formation of a radical anion, which rapidly fragments to release the 2,2,2-trifluoroethyl radical and an iodide anion.

The electrophilic trifluoroethyl radical then adds to the electron-rich ethoxybenzene ring, preferentially at the para position due to steric and electronic directing effects, forming a resonance-stabilized cyclohexadienyl radical intermediate. To complete the catalytic cycle and regenerate the ground-state photocatalyst, the cyclohexadienyl radical must be oxidized. This oxidation step, which can be mediated by the oxidized photocatalyst (PC⁺) or another oxidant in the system, yields a cyclohexadienyl cation. Subsequent deprotonation by a mild base furnishes the final product, this compound, and regenerates the aromatic system.

Recent studies have demonstrated the viability of this approach for the C-H trifluoroethylation of various aromatic and heteroaromatic systems. For instance, the direct Csp²-H radical trifluoroethylation of coumarins with CF₃CH₂I has been successfully achieved at room temperature using an iridium-based photocatalyst. acs.org This methodology highlights the potential for applying similar conditions to other activated aromatic substrates like ethoxybenzene.

Table 1: Representative Conditions for Photoredox-Catalyzed C-H Trifluoroethylation

Substrate Trifluoroethyl Source Photocatalyst Solvent Additives Yield (%) Reference
Coumarins CF₃CH₂I Ir(ppy)₂(dtbbpy)PF₆ DMA K₂CO₃ 50-91 acs.org

This table presents data for analogous systems to illustrate the general applicability of the methodology.

Perfluoroalkyl iodides, and specifically 1,1,1-trifluoro-2-iodoethane (CF₃CH₂I), are among the most common and effective precursors for generating trifluoroethyl radicals. acs.org The carbon-iodine bond in these reagents is relatively weak and susceptible to homolytic cleavage under thermal, photochemical, or radical initiator-induced conditions.

Beyond photoredox catalysis, other methods can initiate the formation of the •CH₂CF₃ radical from CF₃CH₂I. These include the use of traditional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide at elevated temperatures, or via interaction with transition metals. The generated radical can then participate in C-H functionalization reactions with suitable aromatic substrates.

The success of these radical additions is highly dependent on the nucleophilicity and steric environment of the aromatic ring. Electron-rich arenes, such as ethoxybenzene, are prime candidates for this transformation because they can effectively stabilize the intermediate cyclohexadienyl radical. The reaction typically exhibits a preference for substitution at the para position, minimizing steric hindrance and maximizing the electronic stabilizing effect of the ethoxy group. While direct examples on ethoxybenzene are specific, the trifluoroethylation of a range of heteroarenes has been achieved using copper(II) catalysis with CF₃CH₂I, demonstrating the broad utility of this reagent.

Electrophilic and Nucleophilic Trifluoroethylation Utilizing Specific Reagents

Alternative to radical pathways, the trifluoroethyl group can be installed using reagents that formally act as either electrophilic or nucleophilic synthons. These methods often rely on pre-functionalized reagents designed for group transfer.

Trifluoroacetaldehyde ethyl hemiacetal (TFAE), also known as 1-ethoxy-2,2,2-trifluoroethanol, can serve as a precursor for the electrophilic trifluoroethylation of highly activated aromatic compounds. researchgate.net In the presence of a strong acid, such as a Brønsted or Lewis acid, TFAE can generate a stabilized carbocation or a related electrophilic species. researchgate.net This electrophile can then participate in a Friedel-Crafts-type reaction with electron-rich arenes. wikipedia.orgyoutube.comyoutube.com

The reaction proceeds via protonation of the hydroxyl group of TFAE, followed by the loss of water to generate an oxocarbenium ion, [CF₃CH-OEt]⁺. This species is a potent electrophile that attacks the aromatic ring. Subsequent deprotonation of the resulting sigma complex restores aromaticity and yields the 1-(1-ethoxy-2,2,2-trifluoroethyl)benzene intermediate. Under certain conditions, this intermediate can undergo further reaction, such as elimination of ethanol (B145695), to yield a trifluoroethylated product, though the primary product is often the α-ethoxy-substituted derivative.

The scope of this reaction is generally limited to arenes with strong electron-donating groups, such as N,N-dimethylaniline. Less activated substrates like anisole (B1667542) or phenol are often unreactive under typical conditions. researchgate.net However, by carefully selecting the acid catalyst and reaction conditions, the functionalization of moderately activated rings may be achieved.

Table 2: Reactivity of Arenes with Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)

Aromatic Substrate Catalyst Temperature (°C) Product Yield (%) Reference
N,N-Dimethylaniline None 120 p-substituted 95 researchgate.net
Phenol K₂CO₃ 60 o/p-substituted High researchgate.net
Anisole None - No Reaction 0 researchgate.net

Hypervalent iodine reagents, particularly diaryliodonium salts, are well-established as versatile reagents for electrophilic arylation. nih.govsemanticscholar.org By extension, a hypothetical aryl(2,2,2-trifluoroethyl)iodonium salt, [Ar-I⁺-CH₂CF₃]X⁻, could theoretically serve as a reagent for transferring the trifluoroethyl group. However, the synthesis and isolation of such alkyl(aryl)iodonium salts can be challenging, and there is a scarcity of literature describing the specific aryl(2,2,2-trifluoroethyl)iodonium species.

Drawing parallels from known hypervalent iodine chemistry, one can postulate its potential reactivity. nih.govresearchgate.net Togni's reagents, which are cyclic hypervalent iodine compounds, are widely used for electrophilic trifluoromethylation. beilstein-journals.orgacs.org An analogous trifluoroethyl iodonium (B1229267) salt could potentially react via two main pathways:

Electrophilic Transfer: The iodonium salt could deliver an electrophilic "CH₂CF₃⁺" equivalent to a nucleophile. In the context of arene functionalization, this would require a highly activated, nucleophilic aromatic substrate.

Radical Pathway: Under photoredox or transition-metal catalysis, single-electron reduction of the iodonium salt could lead to the generation of a trifluoroethyl radical, which could then engage in reactions similar to those described in section 2.2.2.

While the direct synthesis and application of aryl(2,2,2-trifluoroethyl)iodonium salts for functionalizing ethoxybenzene remain underexplored, the established reactivity of related hypervalent iodine reagents suggests this could be a plausible, albeit currently theoretical, synthetic route. nih.govresearchgate.netnih.govorganic-chemistry.org

Etherification Routes to Introduce the Ethoxy Moiety

A retrosynthetic analysis suggests an alternative and often more practical approach: formation of the ether bond as the final key step. This strategy begins with a phenol that already contains the trifluoroethyl group, namely 4-(2,2,2-trifluoroethyl)phenol. The synthesis of this precursor can be achieved through various methods, including the reduction of corresponding trifluoroacetophenones.

The etherification is most commonly accomplished via the Williamson ether synthesis. cas.cnconicet.gov.ar This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from an ethylating agent in an Sₙ2 reaction.

The general procedure involves treating 4-(2,2,2-trifluoroethyl)phenol with a suitable base to generate the corresponding sodium or potassium phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent (e.g., acetone, acetonitrile, DMF, or THF) is crucial for ensuring efficient deprotonation without promoting side reactions.

Once the phenoxide is formed, an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663) is added. The phenoxide anion acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the ethyl group and displacing the halide or sulfate leaving group. This bimolecular nucleophilic substitution proceeds to form the desired ether, this compound. The reaction is typically efficient and high-yielding, benefiting from the use of a primary electrophile which is ideal for the Sₙ2 mechanism.

Table 3: General Conditions for Williamson Ether Synthesis of Phenols

Phenol Substrate Base Ethylating Agent Solvent Typical Conditions Reference
General Phenols K₂CO₃ or Cs₂CO₃ Ethyl Bromide/Iodide Acetonitrile Room Temp to Reflux nih.gov
4-Methylphenol NaOH Chloroacetic Acid Water 90-100 °C rsc.org

This table provides general conditions for the Williamson ether synthesis on analogous phenol substrates.

Modified Williamson Ether Synthesis with Fluoroalkylated Phenols

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly versatile method for preparing ethers. In its classic form, it involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com For the synthesis of this compound, a modified approach is employed, starting with a fluoroalkylated phenol.

The key starting material is 4-(2,2,2-trifluoroethyl)phenol, which is first deprotonated by a suitable base to form the corresponding phenoxide. This phenoxide anion then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate to form the desired ether. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway.

Reaction Scheme: Reaction scheme for Modified Williamson Ether Synthesis

Step 1: Deprotonation of 4-(2,2,2-trifluoroethyl)phenol with a base (e.g., NaH, K₂CO₃) to form the sodium or potassium phenoxide.

Step 2: Nucleophilic attack of the phenoxide on an ethylating agent (e.g., Ethyl Iodide) to yield this compound.

The presence of the electron-withdrawing trifluoroethyl group increases the acidity of the phenolic proton, facilitating its removal. However, care must be taken in selecting the base and reaction conditions to avoid side reactions. A similar synthesis for 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (B179778) utilizes potassium carbonate (K₂CO₃) as the base and a sulfonate ester as the alkylating agent in dimethylformamide (DMF). google.com

Interactive Table: Typical Conditions for Modified Williamson Ether Synthesis

Parameter Details
Substrate 4-(2,2,2-trifluoroethyl)phenol
Ethylating Agent Ethyl iodide, Ethyl bromide, Diethyl sulfate
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF), Acetonitrile, Acetone

| Temperature | Room temperature to 80 °C |

Nucleophilic Aromatic Substitution (SNAr) Reactions with Fluorinated Benzene (B151609) Substrates

Nucleophilic aromatic substitution (SNAr) provides an alternative route to aryl ethers. This reaction is distinct from SN1 and SN2 mechanisms and typically proceeds via a two-step addition-elimination pathway. chemistrysteps.com The reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, and it must contain a good leaving group. youtube.com

For the synthesis of this compound, a suitable substrate would be 1-fluoro-4-(2,2,2-trifluoroethyl)benzene. The trifluoroethyl group (-CF₃CH₂-) acts as a moderate electron-withdrawing group, activating the aromatic ring towards nucleophilic attack. The fluoride (B91410) ion is an excellent leaving group in SNAr reactions, a counterintuitive fact when compared to SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. youtube.comyoutube.com

The reaction involves the attack of an ethoxide nucleophile (from sodium ethoxide, for example) on the carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product. The electron-withdrawing group is most effective at stabilizing the negative charge in the Meisenheimer complex when it is positioned ortho or para to the leaving group. chemistrysteps.com

Interactive Table: Key Components for SNAr Synthesis

Component Example Role
Substrate 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene Activated aryl halide
Nucleophile Sodium ethoxide (NaOEt) Provides the ethoxy group
Solvent Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) Polar aprotic solvent to solvate the cation

| Temperature | Elevated temperatures often required | To overcome the activation energy barrier |

Transition Metal-Catalyzed Etherification Reactions (e.g., Buchwald-Hartwig type C-O coupling)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, has been successfully extended to the synthesis of ethers (C-O bonds). wikipedia.orgorganic-chemistry.org This methodology offers a powerful alternative to traditional methods like the Williamson ether synthesis or the Ullmann condensation, often proceeding under milder conditions with broader substrate scope.

The Buchwald-Hartwig C-O coupling reaction can be used to synthesize this compound by coupling an aryl halide or triflate with ethanol or an ethoxide. A typical reaction would involve 1-bromo-4-(2,2,2-trifluoroethyl)benzene (B120307) as the aryl halide, ethanol as the alcohol, and a palladium catalyst system. The catalyst system consists of a palladium precursor and a specialized phosphine (B1218219) ligand. researchgate.net

The catalytic cycle is believed to involve:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the alcohol or alkoxide to the resulting Pd(II) complex.

Deprotonation by a base to form a palladium alkoxide complex.

Reductive elimination to form the C-O bond of the ether product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results. beilstein-journals.org

Interactive Table: Components of a Buchwald-Hartwig C-O Coupling System

Component Examples Function
Aryl Halide 1-Bromo-4-(2,2,2-trifluoroethyl)benzene Electrophilic partner
Alcohol Ethanol Nucleophilic partner
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active catalyst
Ligand X-Phos, RuPhos, BINAP Stabilizes the palladium center and facilitates the catalytic cycle
Base KOt-Bu, Cs₂CO₃, K₃PO₄ Activates the alcohol/alkoxide

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |

Process Optimization and Green Chemistry Metrics in Synthesis

Evaluating the environmental impact and efficiency of a synthetic route is a critical aspect of modern chemistry. Green chemistry metrics provide a quantitative framework for comparing different synthetic methodologies. jocpr.com

Atom Economy and E-Factor Analysis

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants in the stoichiometric equation. chembam.comprimescholars.com

Environmental Factor (E-Factor) is a more holistic metric that measures the total mass of waste generated per unit mass of product. youtube.com It is calculated as: E-Factor = (Total Mass of Waste) / (Mass of Product). chembam.com A lower E-Factor indicates a greener process. youtube.com

Below is a comparative analysis of the three proposed synthetic routes.

Interactive Table: Green Metrics Comparison for Synthesis Routes

Synthetic Route Stoichiometric Equation (Simplified) Atom Economy (%) Estimated E-Factor Key Waste Streams
Modified Williamson C₈H₇F₃O + C₂H₅I + NaH → C₁₀H₁₁F₃O + NaI + H₂ 54.5% 5 - 20 Sodium iodide, solvent, excess base
SNAr C₈H₆F₄ + C₂H₅ONa → C₁₀H₁₁F₃O + NaF 89.2% 5 - 15 Sodium fluoride, solvent

| Buchwald-Hartwig | C₈H₆BrF₃ + C₂H₅OH + Base → C₁₀H₁₁F₃O + [Base-H]Br | Varies with base | 10 - 50+ | Catalyst, ligand, base salts, solvent |

Note: Atom economy for Buchwald-Hartwig depends heavily on the base used. E-Factors are estimates and depend on yield, solvent usage, and workup procedures.

The SNAr reaction shows the highest theoretical atom economy. The Buchwald-Hartwig reaction, while powerful, can generate significant waste from the catalyst, ligand, and large amounts of base, potentially leading to a higher E-Factor. chembam.com

Solvent Selection and Reaction Conditions for Enhanced Sustainability

Solvents constitute a major portion of the waste generated in chemical processes. nih.gov Therefore, selecting sustainable solvents is crucial for green chemistry. text2fa.ir Many traditional solvents used in the synthesis of this compound, such as DMF, DMSO, and chlorinated solvents, are flagged as undesirable due to health and environmental concerns. researchgate.net

Efforts to enhance sustainability focus on replacing these with greener alternatives.

Interactive Table: Solvent Sustainability Profile

Conventional Solvent Concerns Greener Alternatives Benefits
DMF, DMAc High boiling point, reprotoxic 2-Methyltetrahydrofuran (2-MeTHF), Cyrene Bio-derived, lower toxicity
Dioxane Carcinogen Cyclopentyl methyl ether (CPME) Higher boiling point, forms less peroxides than THF
Toluene Volatile organic compound (VOC), toxic Anisole, p-Cymene Higher boiling point, lower toxicity

| Acetonitrile | Toxic, volatile | Ethanol, Ethyl Acetate | Lower toxicity, readily available |

Beyond solvent choice, optimizing reaction conditions can also improve sustainability. This includes using catalytic amounts of reagents instead of stoichiometric ones, lowering reaction temperatures to reduce energy consumption, and employing technologies like microwave irradiation to shorten reaction times and potentially increase yields. beilstein-journals.org

Scale-Up Considerations and Practical Implementations

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges. Each of the discussed routes has unique scale-up considerations.

Modified Williamson Ether Synthesis : On a large scale, the use of highly reactive and flammable reagents like sodium hydride requires specialized handling and equipment. The formation of large quantities of salt byproducts (e.g., NaI) necessitates efficient filtration and disposal methods.

Nucleophilic Aromatic Substitution (SNAr) : This route may require high temperatures and pressures, which can be energy-intensive and require robust reactor systems. The use of polar aprotic solvents like DMSO can also pose challenges for product isolation and solvent recycling on an industrial scale.

Transition Metal-Catalyzed Etherification : The primary barrier for the scale-up of Buchwald-Hartwig reactions is the cost and toxicity of the palladium catalyst and phosphine ligands. Efficient catalyst recovery and recycling are essential for economic viability. Trace metal contamination in the final product is also a significant concern, particularly for pharmaceutical applications, requiring rigorous purification steps.

Practical implementation on an industrial scale often involves process intensification, such as the use of continuous flow reactors. Flow chemistry can offer improved heat transfer, better safety profiles for handling hazardous reagents, and the potential for integrating reaction and purification steps, leading to a more efficient and sustainable manufacturing process. researchgate.net

Reaction Pathways and Mechanistic Investigations of 1 Ethoxy 4 2,2,2 Trifluoroethyl Benzene

Reactivity of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene is controlled by the competing and, in some cases, synergistic effects of the activating ethoxy substituent and the deactivating trifluoroethyl substituent.

Electrophilic Aromatic Substitution: Regioselectivity and Deactivation Effects

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the substituents already present. vanderbilt.edu Activating groups increase the reaction rate compared to benzene and typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups slow the reaction rate and, with the exception of halogens, direct electrophiles to the meta position. libretexts.org

In this compound, the ethoxy group (-OCH₂CH₃) is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic π-system. This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic. As the para position is already occupied by the trifluoroethyl group, the ethoxy group strongly directs incoming electrophiles to the two ortho positions (C2 and C6).

The trifluoroethyl group (-CH₂CF₃) is a strong deactivating group. The trifluoromethyl (-CF₃) moiety exerts a powerful electron-withdrawing inductive effect, which significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. vanderbilt.edu This deactivating influence is transmitted through the methylene (B1212753) spacer to the ring. A trifluoromethyl group directly attached to the ring is a meta-director. vanderbilt.edulibretexts.org In the case of the trifluoroethyl group at C4, it would direct incoming electrophiles to the positions meta to itself, which are also the C2 and C6 positions.

The nitration of analogous compounds demonstrates this principle. For instance, the nitration of trifluoromethoxybenzene, where the -OCF₃ group is also an ortho, para-director, results in the para-isomer as the major product, with yields around 90%. google.com When the para position is blocked, substitution is forced to the ortho position. The nitration of 3-alkyl benzotrifluorides also shows distinct regioselectivity, as detailed in the table below, illustrating how substituent effects govern isomer distribution. google.com

Table 1: Isomer Distribution in the Nitration of 3-Methyl Benzotrifluoride at -10°C google.com
IsomerPercentage (%)
2-Nitro43
4-Nitro31
6-Nitro24
5-Nitro~1

Directed Ortho Metalation and Related Reactions (if applicable)

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. beilstein-journals.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), facilitating the deprotonation of a proximate ortho proton. beilstein-journals.org

Alkoxy groups, such as the ethoxy group in this compound, are well-established and effective DMGs. The heteroatom (oxygen) acts as a Lewis base, coordinating with the Lewis acidic lithium ion of the organolithium reagent. This brings the basic alkyl group into close proximity with one of the ortho protons (at C2 or C6), leading to regioselective deprotonation and the formation of an aryllithium intermediate.

While the trifluoromethyl group can also act as a moderate DMG, the alkoxy group is a significantly stronger director. Studies on the competitive metalation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene have shown that lithiation occurs exclusively ortho to the trifluoromethoxy (-OCF₃) group. beilstein-journals.org By strong analogy, it is expected that the reaction of this compound with an alkyllithium base would result in selective deprotonation at the C2 (and C6) position, directed by the ethoxy group. This resulting aryllithium species can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, aldehydes, silyl chlorides) to introduce a new substituent exclusively at the position ortho to the ethoxy group.

Carbon-Halogen Bond Functionalization on Derivatives

Halogenated derivatives of this compound are valuable intermediates for further molecular elaboration through cross-coupling reactions. A hypothetical but synthetically accessible derivative, such as 1-Bromo-2-ethoxy-5-(2,2,2-trifluoroethyl)benzene, would possess a carbon-bromine bond that is amenable to functionalization.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Key examples include:

The Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.com The halogenated derivative of our target molecule could be coupled with various aryl- or vinyl-boronic acids to form biaryl or styrenyl structures, respectively. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. youtube.com

The Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgyoutube.com The aryl bromide derivative could react with alkenes like acrylates or styrene to introduce a vinyl group onto the aromatic ring. wikipedia.org

These reactions would proceed via a standard catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (in the Suzuki reaction) or alkene insertion (in the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.comwikipedia.org

Reactivity of the Trifluoroethyl Side Chain

The trifluoroethyl side chain possesses its own distinct reactivity, primarily centered on the alpha-carbon and the robust C-CF₃ unit.

Alpha-Carbon Reactivity and Potential for Further Functionalization

The methylene (-CH₂-) group of the trifluoroethyl side chain is at a benzylic position. Protons attached to a benzylic carbon are generally more acidic than typical aliphatic protons because the resulting conjugate base, a benzylic carbanion, is stabilized by resonance delocalization of the negative charge into the aromatic ring. fiveable.me

In this compound, this inherent benzylic acidity is significantly enhanced by the strong inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group. The three fluorine atoms pull electron density away from the alpha-carbon, further stabilizing a negative charge at this position. Recent studies have shown that a benzylic CF₃ group can stabilize a negatively charged transition state, significantly accelerating reactions that involve charge buildup at the benzylic position. biorxiv.orgnih.gov

This heightened acidity suggests that the alpha-protons can be removed by a strong, non-nucleophilic base (such as lithium diisopropylamide or an alkyllithium at low temperature) to generate a stabilized carbanion. This nucleophilic species could then react with various electrophiles, allowing for the functionalization of the side chain. Potential transformations include:

Alkylation: Reaction with alkyl halides.

Aldol-type reactions: Addition to aldehydes or ketones.

Acylation: Reaction with acyl chlorides or anhydrides.

Stability of the C-CF₃ Bond Under Various Conditions

The trifluoromethyl group is renowned for its high thermal and chemical stability, a property that contributes to its widespread use in pharmaceuticals and materials science. beilstein-journals.org The carbon-fluorine bond is the strongest single bond in organic chemistry, making the -CF₃ group generally resistant to cleavage under most standard reaction conditions, including acidic, basic, and mild oxidizing or reducing environments.

However, the C-CF₃ bond is not entirely inert and can be induced to react under specific, typically harsh, conditions. Research has shown that trifluoromethyl-substituted arenes can undergo protolytic defluorination in superacids like trifluoromethanesulfonic acid (CF₃SO₃H). This process is believed to involve protonation of a fluorine atom, leading to the formation of highly reactive carbocationic intermediates that can then participate in Friedel-Crafts-type reactions.

While generally stable, the trifluoromethyl group's stability can also be compromised by certain transition metal catalysts or potent Lewis acids, which can facilitate C-F bond activation. Nevertheless, for the majority of synthetic transformations discussed in the preceding sections, the C-CF₃ bond of the trifluoroethyl group would be expected to remain intact.

Trifluoroethyl Group as a Bioisostere

In medicinal chemistry, the strategic replacement of one chemical group with another that possesses similar physical or chemical properties is a fundamental concept known as bioisosterism. The goal is to modulate a molecule's properties, such as metabolic stability or lipophilicity, while retaining or enhancing its desired biological function. The 2,2,2-trifluoroethyl group (-CH₂CF₃) present in this compound serves as a notable bioisostere, particularly for alkyl groups like ethyl (-CH₂CH₃) or isopropyl (-CH(CH₃)₂).

The chemical properties of the trifluoroethyl group are dictated by the strong electron-withdrawing nature of the three fluorine atoms. This imparts a significant inductive effect, altering the electronic environment of the benzene ring to which it is attached. Unlike an ethyl group, which is weakly electron-donating, the trifluoroethyl group is strongly electron-withdrawing. This has profound implications for the reactivity of the aromatic ring and its other substituents.

From a physicochemical standpoint, fluorination impacts lipophilicity, a key parameter in drug design. While the replacement of hydrogen with fluorine generally increases lipophilicity, the effect of a -CF₃ group is more complex and context-dependent. tandfonline.com The trifluoroethyl group often serves to temper the increase in lipophilicity compared to larger, non-fluorinated alkyl groups, providing a balance that can be advantageous. rsc.org Furthermore, the C-F bond is exceptionally strong and stable, rendering the trifluoroethyl group resistant to metabolic oxidation, a common pathway for the degradation of alkyl groups. tandfonline.com This metabolic stability is a primary reason for its use as a bioisosteric replacement.

Table 1: Comparative Physicochemical Properties of Bioisosteric Groups

Property Ethyl (-CH₂CH₃) Isopropyl (-CH(CH₃)₂) 2,2,2-Trifluoroethyl (-CH₂CF₃)
Electronic Effect Weakly Electron-Donating Electron-Donating Strongly Electron-Withdrawing
Relative Size Smaller Larger Similar to Isopropyl
Lipophilicity (logP) Moderate Higher Moderate to High

| Metabolic Stability | Susceptible to Oxidation | Susceptible to Oxidation | Highly Resistant to Oxidation |

Reactivity of the Ethoxy Moiety

Ether Cleavage Reactions and Their Selectivity

The ethoxy group (-OCH₂CH₃) is a defining feature of this compound. Ethers are generally characterized by their chemical inertness, which makes them useful as solvents. However, they undergo a characteristic reaction: cleavage of the C-O bond under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org

For an aryl alkyl ether such as this compound, the cleavage is highly selective. The reaction invariably breaks the alkyl C-O bond, yielding a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org The bond between the aromatic ring carbon and the ether oxygen is significantly stronger and more stable due to the sp² hybridization of the carbon and resonance effects, making it resistant to nucleophilic attack.

The mechanism proceeds in two main steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the ethoxy group into a good leaving group (an alcohol).

Nucleophilic Attack: The halide anion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether. libretexts.org In this case, the attack occurs on the ethyl group's primary carbon via an Sₙ2 mechanism. wikipedia.orglibretexts.org

The products of this reaction are therefore 4-(2,2,2-trifluoroethyl)phenol (B3430833) and iodoethane (B44018) (or bromoethane). Even with an excess of the acid, the resulting phenol does not react further to form an aryl halide because sp²-hybridized carbons are not susceptible to Sₙ1 or Sₙ2 reactions. libretexts.org

Rearrangements Involving the Alkoxy Group

While ether cleavage is the most common reaction, rearrangements involving alkoxy groups can occur under specific conditions, though they are less typical for simple aryl ethyl ethers. The most well-known rearrangement of aryl ethers is the Claisen rearrangement, which requires an allyl aryl ether. bdu.ac.in This is a libretexts.orglibretexts.org-sigmatropic rearrangement that occurs upon heating, converting the allyl aryl ether into an ortho-allylphenol. bdu.ac.in Since this compound does not possess an allylic group, it does not undergo the Claisen rearrangement.

Other rearrangements, such as the Fries rearrangement, involve aryl esters rather than ethers, converting them to hydroxy aryl ketones. wiley-vch.de Anionic rearrangements like the Wittig rearrangement are also known for ethers but typically require a strong base to deprotonate the carbon adjacent to the ether oxygen, a condition not readily met with an ethoxy group. Therefore, for this compound under typical reaction conditions, rearrangements involving the ethoxy group are not a significant reaction pathway.

Detailed Mechanistic Elucidation Studies

Kinetic Isotope Effects (KIE) and Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-determining step and probing the structure of the transition state. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H). For the ether cleavage of this compound, a KIE study could provide definitive evidence for the proposed Sₙ2 mechanism.

This could be achieved by measuring a secondary KIE. In this experiment, the rate of cleavage of the standard compound would be compared to the rate for a deuterated analogue, such as 1-(d₅-ethoxy)-4-(2,2,2-trifluoroethyl)benzene. In an Sₙ2 reaction, the hybridization of the α-carbon (the carbon attached to the oxygen) changes from sp³ in the reactant to a more sp²-like state in the trigonal bipyramidal transition state. This change in hybridization leads to a small but measurable normal secondary KIE (k_H/k_D > 1), typically in the range of 1.05-1.15. wikipedia.org

Conversely, if the reaction were to proceed through an Sₙ1 mechanism (which is not expected for a primary alkyl group), the α-carbon would become fully sp²-hybridized in the carbocation intermediate. This would result in a larger normal secondary KIE, often around 1.15-1.25. wikipedia.org Observing a small, normal KIE would thus confirm that the C-O bond cleavage occurs in a concerted Sₙ2 fashion and is the rate-determining step.

Table 2: Hypothetical KIE Values for Ether Cleavage and Their Mechanistic Interpretation

Isotopic Substitution Expected k_H/k_D Interpretation
Deuteration of ethyl group (α-carbon) ~1.05 - 1.15 Consistent with an Sₙ2 transition state. wikipedia.org
Deuteration of ethyl group (α-carbon) ~1.15 - 1.25 Consistent with an Sₙ1 mechanism (carbocation formation). wikipedia.org

Hammett Analysis for Electronic Effects

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship used to quantify the influence of meta- and para-substituents on the reactivity of an aromatic compound. wikipedia.orglibretexts.org The substituent constant (σ) measures the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these electronic effects. wikipedia.org

In this compound, the two key groups are the para-trifluoroethyl group and the ethoxy group.

Ethoxy group (-OCH₂CH₃): This is an electron-donating group primarily through resonance, with a negative Hammett σₚ value (approx. -0.24). oup.com

Trifluoroethyl group (-CH₂CF₃): This group lacks direct resonance interaction but exerts a strong electron-withdrawing inductive effect due to the electronegative fluorine atoms. Its Hammett σₚ value is positive, indicating its electron-withdrawing nature. The related -CF₃ group has a σₚ of +0.57. oup.com

A Hammett analysis could be applied to a reaction involving this molecule. For instance, if a reaction were to occur at the ethoxy group, one could synthesize a series of analogues with different para-substituents (e.g., -NO₂, -Cl, -CH₃) in place of the -CH₂CF₃ group and measure the reaction rates. A plot of log(k/k₀) versus the σ values of these substituents would yield a ρ value. A negative ρ value would indicate that a positive charge develops in the transition state (stabilized by electron-donating groups), while a positive ρ value would signify the buildup of negative charge (stabilized by electron-withdrawing groups). wikipedia.org This analysis would provide quantitative insight into the electronic demands of the reaction's rate-determining step.

Table 3: Selected Hammett Substituent Constants (σₚ)

Substituent σₚ Value Electronic Effect
-N(CH₃)₂ -0.83 Strongly Electron-Donating
-OCH₃ -0.27 Electron-Donating
-CH₃ -0.17 Weakly Electron-Donating
-H 0.00 Reference
-Cl +0.23 Electron-Withdrawing
-CF₃ +0.54 Strongly Electron-Withdrawing units.it

Reaction Intermediate Characterization and Trapping Experiments

The elucidation of reaction mechanisms for the synthesis and transformation of this compound is crucial for process optimization and the development of novel synthetic routes. A key aspect of mechanistic studies involves the characterization and trapping of transient intermediates. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, plausible reaction pathways suggest the formation of specific types of intermediates. This section will discuss the likely intermediates based on common synthetic methods for structurally related compounds and the established experimental techniques for their characterization and trapping.

Two primary synthetic strategies for analogous trifluoroethyl-substituted aromatic compounds involve electrophilic aromatic substitution (such as Friedel-Crafts reactions) and nucleophilic substitution (often utilizing organometallic reagents). These pathways would proceed through distinct intermediate species.

Hypothetical Reaction Intermediates and Investigative Methods

The characterization of these transient species often requires a combination of spectroscopic techniques under specialized conditions and chemical trapping experiments. Low-temperature spectroscopy can be employed to slow down the reaction rates and increase the lifetime of reactive intermediates, allowing for their detection. Trapping experiments involve the introduction of a reagent that selectively reacts with the intermediate to form a stable, characterizable product, thus providing evidence for the intermediate's existence.

Plausible Intermediate Generating Reaction Type Proposed Characterization Method Trapping Experiment Expected Outcome
Acylium IonFriedel-Crafts AcylationIn situ IR or NMR spectroscopy at low temperatures.Reaction with a potent nucleophile (e.g., anisole) to yield a distinct ketone product.Observation of characteristic carbonyl stretching frequencies (IR) or deshielded carbon signals (NMR). Formation of a trapped ketone product.
CarbocationFriedel-Crafts AlkylationLow-temperature NMR spectroscopy in superacid media.Rearrangement studies or reaction with a non-nucleophilic base to induce elimination. masterorganicchemistry.comObservation of characteristic carbocationic shifts in NMR. masterorganicchemistry.com Formation of rearranged or elimination products. masterorganicchemistry.com
Organomagnesium (Grignard) SpeciesGrignard Reagent FormationNMR spectroscopy (¹H, ¹³C, ¹⁹F) to observe changes in chemical shifts upon formation.Quenching with a deuterated source (e.g., D₂O) to confirm the presence of the carbanionic center.Shifts in aromatic proton and carbon signals adjacent to the magnesium-bearing carbon. Incorporation of deuterium at the carbanionic position.

Detailed Research Findings from Analogous Systems

While direct experimental data for this compound is scarce, mechanistic investigations of Friedel-Crafts reactions and Grignard reagent formations provide a solid foundation for understanding the potential intermediates.

In Friedel-Crafts alkylations, the generation of a carbocation or a carbocation-like species from an alkyl halide and a Lewis acid is a well-established mechanism. masterorganicchemistry.comwikipedia.org The stability of the resulting carbocation dictates the reaction's outcome, with rearrangements being a common phenomenon if a more stable carbocation can be formed. masterorganicchemistry.com Trapping experiments in these reactions can involve the use of a different aromatic nucleophile to compete for the carbocation, leading to a mixture of products that can be analyzed to infer the nature of the intermediate.

For reactions involving Grignard reagents, the formation of an organomagnesium halide is the key step. libretexts.org The characterization of these intermediates is routinely performed using NMR spectroscopy. Trapping experiments are fundamental to confirming their formation and reactivity. For instance, quenching the reaction mixture with an electrophile other than the intended one can provide evidence for the presence of the Grignard reagent.

The investigation of reaction intermediates in the synthesis of this compound would likely follow these established methodologies. Future research in this area would benefit from detailed spectroscopic and kinetic studies to directly observe and characterize the transient species involved in its formation and subsequent reactions.

Advanced Spectroscopic and Spectrometric Characterization of 1 Ethoxy 4 2,2,2 Trifluoroethyl Benzene

High-Resolution Mass Spectrometry (HRMS)No experimental data found.

Fragmentation Pattern Analysis for Structural Corroboration

The mass spectrum of 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene is expected to exhibit a distinct fragmentation pattern under electron ionization (EI), providing valuable information for its structural confirmation. While a direct spectrum is unavailable, analysis of the fragmentation of analogous compounds, such as aryl ethers and molecules containing the trifluoroethyl group, allows for a predictive assessment.

The molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule (C10H11F3O). A key fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgyoutube.com For this compound, this would involve the loss of a methyl radical (•CH3) from the ethoxy group, leading to a resonance-stabilized cation.

Another significant fragmentation pathway for ethers involves the cleavage of the alkyl-oxygen bond. whitman.edu In this case, the loss of an ethyl radical (•C2H5) would generate a phenoxy cation with a trifluoroethyl substituent.

The trifluoroethyl group itself can undergo fragmentation. A common fragmentation for compounds with a trifluoromethyl group is the loss of a •CF3 radical. fluorine1.ru For the target molecule, cleavage of the C-C bond between the benzene (B151609) ring and the trifluoroethyl group would be a likely event. Furthermore, rearrangements involving the fluorine atoms are also possible.

A plausible fragmentation pathway involves the benzylic cleavage, which is common for alkylbenzenes. This would result in the formation of a stable tropylium-like cation.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (predicted) Proposed Fragment Ion Fragmentation Pathway
[M]+ [C10H11F3O]+• Molecular Ion
[M-15]+ [C9H8F3O]+ Loss of •CH3 from the ethoxy group (α-cleavage)
[M-29]+ [C8H8F3O]+ Loss of •C2H5 from the ethoxy group
[M-83]+ [C8H8O]+• Loss of •CH2CF3 (benzylic cleavage)
121 [C8H9O]+ Benzylic cleavage with H rearrangement
109 [C7H5O]+ Further fragmentation of the phenoxy moiety

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. ksu.edu.salibretexts.org While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy detects changes in polarizability. edinst.com For a molecule like this compound, these two techniques offer complementary information for structural elucidation. nih.gov

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups: the ethoxy group, the para-substituted benzene ring, and the trifluoroethyl group. The analysis of related compounds such as ethoxybenzene and 1-ethoxy-4-methylbenzene provides a basis for these predictions. nist.govnist.govnist.gov

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3100-3000 cm-1.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl group (CH3 and CH2) will be observed in the 2980-2850 cm-1 range. spectroscopyonline.com

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are characteristic and typically strong in the IR spectrum. The asymmetric stretch is expected around 1250 cm-1, and the symmetric stretch around 1040 cm-1. researchgate.net

C-F Stretching: The C-F stretching vibrations are known to produce very strong absorptions in the IR spectrum, typically in the range of 1350-1100 cm-1. The presence of three fluorine atoms on the same carbon will likely result in multiple strong bands in this region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to bands in the 1600-1450 cm-1 region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for a 1,4-disubstituted benzene ring typically result in a strong absorption in the 850-800 cm-1 region in the IR spectrum.

Table 2: Predicted Key Infrared (IR) and Raman Absorptions for this compound

Vibrational Mode Predicted Wavenumber (cm-1) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100-3000 Medium Strong
Aliphatic C-H Stretch 2980-2850 Strong Strong
Aromatic C=C Stretch 1610-1580, 1500-1450 Medium-Strong Strong
C-F Stretch 1350-1100 Very Strong Medium
Asymmetric C-O-C Stretch ~1250 Strong Medium
Symmetric C-O-C Stretch ~1040 Medium Weak

The vibrational spectra can also provide insights into the conformational flexibility of the molecule, particularly concerning the orientation of the ethoxy and trifluoroethyl groups relative to the benzene ring. Rotational isomers (conformers) may exist, and if the energy barrier between them is sufficiently high, distinct vibrational bands for each conformer might be observed, especially at low temperatures.

The dihedral angles between the plane of the benzene ring and the C-O-C plane of the ethoxy group, as well as the orientation of the trifluoroethyl group, will influence the exact positions and intensities of certain vibrational modes. For instance, the coupling between the C-O stretching and the ring vibrations can be sensitive to the conformation of the ethoxy group. However, at room temperature, it is likely that many of these distinct conformational bands will be averaged out due to rapid interconversion.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)

As of the current literature survey, no crystalline derivatives of this compound have been reported, and therefore, no X-ray crystallographic data is available.

In the absence of experimental data, the expected molecular geometry can be predicted based on data from similar structures and theoretical calculations. The benzene ring is expected to be planar. The C-O-C bond angle of the ethoxy group would be approximately 110-112°, typical for dialkyl ethers. The bond lengths within the benzene ring would be in the range of 1.38-1.40 Å. The C(aryl)-O bond length is expected to be shorter than the O-C(ethyl) bond due to the partial double bond character arising from the resonance of the oxygen lone pair with the aromatic ring. The C-F bond lengths in the trifluoroethyl group would be in the typical range for such bonds, around 1.33-1.35 Å.

Should a crystalline form be obtained, the analysis of its crystal structure would reveal the nature of the intermolecular interactions governing the crystal packing. Given the molecular structure, one would anticipate that van der Waals forces would be the primary intermolecular interactions. The presence of the trifluoromethyl group could lead to weak C-H···F hydrogen bonds and dipole-dipole interactions, which could influence the packing arrangement. The aromatic rings might engage in π-π stacking interactions, further stabilizing the crystal lattice.

Theoretical and Computational Chemistry Studies on 1 Ethoxy 4 2,2,2 Trifluoroethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic nature of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system. For a molecule like 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene, these calculations can elucidate the influence of its two distinct substituent groups on the aromatic ring.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by calculating its electron density. mdpi.com A key advantage of DFT is its balance of computational cost and accuracy, making it suitable for a broad range of chemical systems. researchgate.net One of the most common applications of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comphyschemres.org A smaller gap generally implies higher reactivity.

For this compound, the electron-donating ethoxy group is expected to raise the energy of the HOMO, concentrating electron density primarily on the aromatic ring and the oxygen atom. Conversely, the strongly electron-withdrawing trifluoroethyl group would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a molecule with notable reactivity.

Below is a table of representative HOMO and LUMO energy values for ethoxybenzene, a structural analogue, calculated using DFT with the B3LYP functional.

CompoundBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethoxybenzene6-311++G(d,p)-6.29-1.814.48

This interactive table provides representative data for a structurally similar compound.

Ab Initio Methods for High-Level Energy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical data. dtic.milnih.gov These methods provide highly accurate energy calculations and are often used as a benchmark for other computational techniques. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CC) theory, such as CCSD(T). acs.orgnih.govarxiv.org

These methods are particularly valuable for calculating the precise energies of different molecular conformations and the transition states that separate them. acs.org For this compound, ab initio calculations would be essential for accurately determining the rotational energy barriers of the ethoxy and trifluoroethyl groups, as well as the relative energies of the various stable conformers. For instance, high-level calculations such as MP2 have been successfully employed to determine the conformational landscape of ethoxybenzene. mdpi.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ekb.egmdpi.com For this compound, the flexibility of the ethoxy and trifluoroethyl side chains leads to a complex conformational landscape. This landscape can be mapped out by calculating the molecule's potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. researchgate.netresearchgate.net

Rotational Barriers of the Ethoxy and Trifluoroethyl Groups

The rotation about the C(aryl)-O bond of the ethoxy group and the C(aryl)-C(alkyl) bond of the trifluoroethyl group are key conformational degrees of freedom. The energy required to rotate these groups is known as the rotational barrier. These barriers arise from a combination of steric hindrance and electronic effects, such as conjugation between the oxygen lone pairs and the aromatic π-system. acs.orgnih.gov

For the ethoxy group, studies on ethoxybenzene have shown that the planar conformer (where the ethyl group is in the same plane as the benzene (B151609) ring) is the most stable. sciencemadness.org The barrier to rotation out of this plane is influenced by the loss of π-conjugation. For the trifluoroethyl group, the rotational barrier is expected to be primarily influenced by steric interactions between the bulky trifluoromethyl (CF₃) moiety and the ortho-hydrogens of the benzene ring. Computational studies on similar alkylbenzenes suggest that the barrier to rotation for an ethyl group is approximately 10 kJ/mol. youtube.com The larger size of the CF₃ group compared to a CH₃ group would likely lead to a higher rotational barrier.

The following table presents calculated rotational energy barriers for the ethoxy group in ethoxybenzene, providing a model for the type of data obtained in such studies.

Rotational TransitionMethodBasis SetRotational Barrier (kcal/mol)
Planar to PerpendicularB3LYPTriple-zeta polarized~2.5
Planar to PerpendicularMP26-311++G(d,p)~2.0

This interactive table showcases representative rotational barrier data for a key structural component.

Energy Minima and Steric Interactions

The potential energy surface of a flexible molecule like this compound will feature several energy minima, corresponding to stable conformers. For the ethoxy group in ethoxybenzene, two main conformers are identified: a trans conformer, where the ethyl group is planar with the ring, and a higher-energy gauche conformer, where the ethyl group is tilted out of the plane. mdpi.com The trans conformer is more stable due to maximized conjugation and reduced steric strain.

Steric interactions play a crucial role in determining the relative energies of these conformers. researchgate.netresearchgate.net Steric hindrance occurs when bulky groups are forced into close proximity, leading to repulsive forces and an increase in molecular energy. eurjchem.com In this compound, the primary steric clashes would occur between the hydrogen atoms of the ethoxy and trifluoroethyl groups and the ortho-hydrogens of the benzene ring. These interactions would significantly influence the preferred rotational angles of the substituent groups, favoring conformations that minimize these repulsive forces.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for modeling chemical reaction pathways, allowing for the characterization of transition states and the calculation of activation energies. irjweb.com For an aromatic compound like this compound, a common and important class of reactions is electrophilic aromatic substitution (EAS).

The substituents on the benzene ring have a profound effect on both the rate and regioselectivity (the position of substitution) of EAS reactions. The ethoxy group is a strong activating group and an ortho, para-director, meaning it increases the reaction rate and directs incoming electrophiles to the positions ortho and para to itself. This is due to the ability of the oxygen's lone pairs to donate electron density to the ring, stabilizing the positive charge in the transition state. The trifluoroethyl group, due to the strong inductive effect of the fluorine atoms, is a deactivating group and a meta-director. It withdraws electron density from the ring, destabilizing the transition state and slowing the reaction.

In this compound, these two groups have opposing effects. However, the activating effect of the ethoxy group is generally dominant. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the ethoxy group. Reaction pathway modeling using DFT or ab initio methods could be used to calculate the energies of the transition states for substitution at all possible positions on the ring, confirming that the ortho-substitution pathway has the lowest activation energy.

No Publicly Available Theoretical and Computational Chemistry Studies Found for this compound

Despite a thorough search of scientific literature and chemical databases, no specific theoretical and computational chemistry studies detailing the properties and reactivity of this compound could be located. The inquiry, which aimed to gather data for a comprehensive article on this compound, did not yield any publications that would allow for a detailed analysis according to the requested scientific outline.

The investigation sought to uncover computational elucidations of proposed reaction mechanisms, predictions of reactivity and selectivity, and the theoretical basis for its spectroscopic parameters. Furthermore, the search extended to the analysis of its electronic properties, including dipole moments and polarizability. However, the scientific record, as accessible through public search domains, appears to be silent on these specific computational aspects for this compound.

While general principles of computational chemistry and the known electronic effects of ethoxy and trifluoroethyl groups on a benzene ring can provide a theoretical framework, no studies have been published that apply these principles directly to this molecule. Consequently, the creation of data tables for NMR chemical shift calculations, vibrational frequency predictions, and electronic properties is not possible.

This lack of specific research means that a detailed, scientifically accurate article focusing solely on the theoretical and computational chemistry of this compound cannot be generated at this time. Further original research would be required to produce the data necessary to fulfill the requested article structure.

Analysis of Electronic Properties

Charge Distribution and Electrostatic Potential Maps

The ethoxy group is generally considered an electron-donating group. The oxygen atom, being highly electronegative, withdraws electron density from the adjacent ethyl group and the benzene ring through inductive effects. However, a more dominant effect is the donation of electron density into the aromatic π-system via resonance, owing to the lone pairs of electrons on the oxygen atom. This resonance effect increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the ethoxy substituent. dummies.comresearchgate.net Consequently, the ethoxy group activates the benzene ring towards electrophilic attack. dummies.com

Conversely, the trifluoroethyl group is a strong electron-withdrawing group. This is primarily due to the powerful inductive effect of the three highly electronegative fluorine atoms in the trifluoromethyl (-CF3) moiety. These fluorine atoms pull electron density away from the ethyl chain and, subsequently, from the benzene ring. This withdrawal of electron density deactivates the benzene ring, making it less nucleophilic. dummies.com The trifluoroethyl group's influence makes the attached carbon atom and the surrounding region of the molecule relatively electron-deficient.

The interplay of these donating and withdrawing effects results in a complex and polarized charge distribution across this compound. The ethoxy group enriches the benzene ring with electron density, while the trifluoroethyl group depletes it. This push-pull mechanism creates distinct regions of high and low electron density.

A hypothetical data table of the expected relative partial charges on key atoms, based on the known effects of these substituents, is presented below. It is important to note that these are qualitative predictions in the absence of specific computational studies for this exact molecule.

Atom/GroupExpected Relative Partial ChargeReasoning
Oxygen (in Ethoxy)Negative (δ-)High electronegativity and lone pair donation.
Carbon ortho to EthoxySlightly Negative (δ-)Increased electron density due to resonance from the ethoxy group.
Carbon para to Ethoxy (attached to -CH2CF3)Less Negative/Slightly Positive (δ+)Competing effects of electron donation from ethoxy and withdrawal by trifluoroethyl.
-CH2- of TrifluoroethylSlightly Positive (δ+)Inductive withdrawal by the -CF3 group.
-CF3 groupStrongly Electron-DeficientIntense inductive effect of three fluorine atoms.
Fluorine AtomsStrongly Negative (δ-)Highest electronegativity.

The electrostatic potential map (EPM) provides a visual representation of this charge distribution on the molecular surface. researchgate.netwalisongo.ac.id For this compound, the EPM would be expected to show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the oxygen atom of the ethoxy group and across the π-face of the benzene ring, indicating areas of high electron density. researchgate.netucsb.edu These regions are the most likely sites for electrophilic attack.

In contrast, areas of positive electrostatic potential (typically colored blue or green) would be expected around the hydrogen atoms of the ethoxy and ethyl groups, and most prominently, around the trifluoroethyl group. researchgate.net The strong electron-withdrawing nature of the -CF3 moiety would create a significant region of positive potential, highlighting its character as an electrophilic part of the molecule. The hydrogens on the benzene ring would exhibit a slight positive potential. ucsb.edu This visualization is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions. quora.com

Applications of 1 Ethoxy 4 2,2,2 Trifluoroethyl Benzene in Synthetic and Materials Science Contexts

As a Versatile Building Block in Organic Synthesis

There is no specific information available in the scientific literature detailing the use of 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene as a versatile building block in organic synthesis.

Precursor for Advanced Aromatic Scaffolds

No published research could be identified that utilizes this compound as a direct precursor for the synthesis of advanced aromatic scaffolds. General synthetic strategies for polysubstituted benzenes exist, but none specifically start from or detail the transformations of this particular compound.

Integration into Multi-Step Synthetic Sequences

A review of the literature did not yield any examples of multi-step synthetic sequences where this compound is a key intermediate or starting material.

Role in the Development of New Synthetic Methodologies

There is no evidence in the current body of scientific literature to suggest that this compound has played a role in the development of new synthetic methodologies.

Substrate in Novel C-H Activation Transformations

No studies have been found that employ this compound as a substrate in novel C-H activation transformations. Research in C-H activation is extensive, but this specific molecule has not been reported as a model or synthetic target.

Potential in Materials Science Applications

There is a lack of specific research on the potential applications of this compound in materials science. Although fluorinated aromatic compounds, in general, are of interest in materials science for applications such as liquid crystals and polymers, no studies have specifically investigated this compound for such purposes. For instance, while there is research on the metabolic profiling of other fluorinated liquid-crystal monomers like 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (B65174), similar studies for this compound are absent. researchgate.net

Components in Liquid Crystal Displays and Related Materials

While fluorinated compounds are integral to the development of liquid crystal displays (LCDs) due to their unique dielectric and optical properties, specific research detailing the use of this compound as a component in liquid crystal mixtures is not prominently available in the reviewed scientific literature. General research highlights the use of molecules with similar structural motifs, such as fluorinated ethoxybenzene derivatives, in the formulation of liquid crystal monomers. For instance, the metabolic profiling of other fluorinated liquid-crystal monomers like 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene has been a subject of study, indicating the relevance of this class of compounds to the field. researchgate.net However, direct evidence of this compound's incorporation into commercial or experimental liquid crystal displays could not be found.

Precursors for Specialized Fluorinated Polymers or Copolymers

The synthesis of fluorinated polymers often involves the polymerization of monomers containing fluorine atoms to impart desirable properties such as thermal stability, chemical resistance, and low surface energy. researchgate.netcore.ac.uk While the trifluoroethyl group in this compound suggests its potential as a monomer or a precursor to a monomer for creating specialized fluorinated polymers, there is a lack of specific studies in the available literature that demonstrate this application. General methodologies for creating fluorinated polymers include the polymerization of fluorinated monomers or the chemical modification of non-fluorinated polymers. researchgate.net However, the role of this compound in these processes is not documented.

Development of Specific Solvents or Reagents (Fluorous Chemistry)

Fluorous chemistry utilizes highly fluorinated compounds that exhibit unique solubility profiles, often being soluble in fluorous solvents but not in common organic solvents or water. This property is exploited for catalyst and product separation in chemical synthesis. tcichemicals.com Although the structure of this compound includes a trifluoroethyl group, there is no specific mention in the surveyed literature of its use as a fluorous solvent, reagent, or tag. The principles of fluorous chemistry rely on a high degree of fluorination to achieve the desired phase-separation properties, and it is possible that the fluorine content of this specific compound is not sufficient for typical fluorous applications.

Contribution to Agrochemical Research (Focus on chemical synthesis pathways, not efficacy)

Fluorinated compounds are of significant interest in agrochemical research as the inclusion of fluorine can influence the biological activity and metabolic stability of pesticides and herbicides. However, a review of synthetic pathways in agrochemical research does not specifically identify this compound as a key intermediate or precursor. While structurally related compounds are utilized in the synthesis of agrochemicals, the direct synthetic lineage from or through this compound is not detailed in the accessible scientific and patent literature.

Future Research Directions and Unexplored Avenues for 1 Ethoxy 4 2,2,2 Trifluoroethyl Benzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional chemical synthesis often relies on harsh conditions and hazardous reagents. The development of greener synthetic methodologies for 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene is a critical future objective, aligning with the broader goals of sustainable chemistry.

The use of enzymes for chemical synthesis offers remarkable selectivity under mild, aqueous conditions, presenting a stark contrast to many conventional methods. nih.govnih.gov Future research could explore biocatalytic routes to this compound and its derivatives. While the direct enzymatic formation of C-F bonds is rare, with fluorinase enzymes being a notable exception, other biocatalytic strategies are more feasible. nih.govelsevierpure.com

One potential avenue involves the use of cytochrome P450 enzymes, which are known to hydroxylate aromatic rings. A genetically engineered P450 could potentially hydroxylate a 4-(2,2,2-trifluoroethyl)benzene precursor, which could then be ethylated. Alternatively, enzymes could be used to modify the trifluoroethyl group itself. The development of microbial cell factories engineered for the production of aromatic compounds offers a promising platform for achieving these goals. dtu.dk Computational approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations, can be invaluable in understanding the mechanisms of enzymatic C-F bond functionalization and in engineering enzymes with desired activities for fluorinated substrates. nih.gov

Electrochemical synthesis provides a powerful alternative to traditional redox reagents, often minimizing waste and improving safety. Electrochemical fluorination (ECF) is a well-established method for producing fluorinated organic compounds. researchgate.net Future work could investigate the selective electrochemical trifluoroethylation of ethoxybenzene or related precursors. The use of redox mediators in such processes can help to avoid electrode passivation and improve current efficiencies.

Combining electrochemistry with continuous flow technology offers further advantages in safety, scalability, and control. Flow chemistry allows for the safe handling of hazardous reagents and unstable intermediates by maintaining small reaction volumes at any given time. This approach is particularly advantageous for fluorination reactions, which can be highly exothermic. A continuous flow process could be designed for the synthesis of this compound, potentially enabling a safer, more efficient, and scalable manufacturing route compared to batch processing.

Exploration of Novel Reactivity Patterns and Derivatization

The functionalization of the this compound scaffold can lead to a diverse range of new molecules with potentially valuable properties. Future research should focus on developing methods to selectively modify both the aromatic ring and the trifluoroethyl side chain.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com A significant area for future research would be the development of methods to introduce functional handles, such as halides (Br, I) or triflates, onto the aromatic ring of this compound at the positions ortho or meta to the existing substituents.

Once these halogenated or triflated derivatives are synthesized, they can serve as versatile precursors in a variety of cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig couplings. rsc.orgnih.govbeilstein-journals.org This would allow for the introduction of a wide array of substituents—such as alkyl, aryl, vinyl, amino, and other functional groups—onto the benzene (B151609) ring, creating a library of novel derivatives for further study. The development of efficient catalytic systems that can activate the C-F bond in electron-deficient aryl fluorides also opens up possibilities for direct cross-coupling without prior halogenation. mdpi.comnih.govrsc.org

The trifluoroethyl group is generally considered to be chemically robust due to the strength of the carbon-fluorine bond. However, recent advances in catalysis have enabled the selective activation and transformation of C-F bonds in trifluoromethyl groups. rsc.orgnih.gov A frontier of research for this compound would be to explore similar unique transformations for the trifluoroethyl (-CH₂CF₃) moiety.

Future studies could focus on the catalytic, selective activation of a single C-F bond within the trifluoroethyl group. researchgate.net This could lead to the formation of difluoroethylidene or monofluorovinyl functionalities, which would dramatically alter the electronic properties and reactivity of the molecule. Such transformations could be achieved using transition-metal catalysts or through radical-mediated pathways, potentially initiated by photoredox catalysis. researchgate.net Success in this challenging area would provide access to novel classes of fluorinated compounds that are otherwise difficult to synthesize.

Advanced Characterization Techniques for Dynamic Studies

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and interactions. The flexibility of the ethoxy and trifluoroethyl side chains suggests a complex conformational landscape that warrants detailed investigation using advanced analytical and computational methods.

Future research should employ sophisticated nuclear magnetic resonance (NMR) techniques to probe the dynamic behavior of this molecule in solution. Variable-temperature (VT) NMR studies could reveal information about the energy barriers to rotation around the C-aryl and C-O bonds of the ethoxy group, as well as the C-C bond of the trifluoroethyl group. researchgate.net Given the presence of fluorine, ¹⁹F NMR will be an exceptionally powerful tool. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational changes. nih.govcapes.gov.brjeol.com Advanced multidimensional NMR experiments, such as ¹H-¹⁹F HOESY, can provide through-space correlation data to define the preferred spatial arrangement of the side chains. wiserpub.com

These experimental studies should be complemented by high-level computational chemistry. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different conformers. mdpi.com More advanced conformational search algorithms can map the potential energy surface to identify all low-energy structures. researchgate.netchemrxiv.orgnih.govresearchgate.net Molecular dynamics (MD) simulations can provide insights into the dynamic motions of the molecule over time. Combining experimental NMR data with computational predictions will offer a detailed and robust model of the dynamic behavior of this compound. researchgate.net

In Situ Spectroscopic Monitoring of Reactions

The synthesis and subsequent reactions of this compound present numerous opportunities for the application of in situ spectroscopic monitoring, particularly Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, providing a dynamic window into the reaction mechanism and kinetics. nih.gov

Future research could focus on monitoring the formation of this compound itself. For instance, in a potential synthesis involving the trifluoroethylation of 4-ethoxyphenol (B1293792) or the ethoxylation of a trifluoroethylated benzene derivative, in situ FTIR could be employed to:

Optimize Reaction Conditions: By observing the rate of product formation under various temperatures, pressures, and catalyst loadings, optimal conditions for yield and reaction time can be rapidly identified.

Identify Reaction Intermediates: The appearance and disappearance of transient vibrational bands could signal the presence of short-lived intermediates, offering crucial insights into the reaction pathway.

Elucidate Reaction Mechanisms: Kinetic data extracted from real-time concentration profiles can be used to build and validate mechanistic models. This is particularly valuable for understanding the role of catalysts and the influence of the electronically distinct substituents on the aromatic ring.

Drawing parallels from studies on other halogenated phenols and aromatic ethers, in situ FTIR could also be invaluable for studying the subsequent functionalization of the this compound ring, such as nitration, halogenation, or acylation reactions. researchgate.net The ability to monitor these reactions in real-time would provide a deeper understanding of the regioselectivity and reactivity imparted by the existing substituents.

Time-Resolved Spectroscopy

The distinct electronic characteristics of this compound make it an interesting candidate for studies involving photoinduced processes. Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be employed to investigate the dynamics of excited states and potential electron transfer events.

Potential avenues for exploration include:

Photoinduced Electron Transfer (PET): The push-pull nature of the substituents could facilitate intramolecular charge transfer upon photoexcitation. Time-resolved spectroscopy can be used to directly observe the formation and decay of charge-separated states on femtosecond to nanosecond timescales. chemrxiv.orgresearchgate.net This is fundamental to understanding its potential in applications such as organic photovoltaics or photocatalysis.

Excited-State Dynamics: Investigating the lifetime and relaxation pathways of the excited states of this compound would provide crucial photophysical data. This information is essential for designing molecules with specific light-emitting or light-harvesting properties.

Interaction with Other Molecules: Time-resolved spectroscopy can also be used to study the dynamics of electron transfer between this compound and other molecules in solution, such as electron acceptors or donors. This could reveal its potential as a photosensitizer or a component in supramolecular photochemical systems.

By studying analogous systems, it is clear that time-resolved techniques offer a powerful lens through which to view the ultrafast processes that govern the interaction of molecules with light. arxiv.orgnih.gov

Integrated Computational and Experimental Approaches for Predictive Design

The synergy between computational chemistry, particularly Density Functional Theory (DFT), and experimental work offers a powerful paradigm for the predictive design of new molecules and materials based on the this compound scaffold. mdpi.com

Future research in this area could involve:

Predicting Spectroscopic Properties: DFT calculations can predict vibrational frequencies (for IR and Raman spectroscopy) and electronic transitions (for UV-Vis spectroscopy). Comparing these theoretical predictions with experimental data can validate the computational models and provide a more detailed assignment of the observed spectra.

Modeling Reaction Mechanisms: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the theoretical investigation of reaction pathways, the identification of transition states, and the calculation of activation energies, complementing the kinetic data obtained from in situ monitoring.

Designing Novel Derivatives: Once a reliable computational model is established, it can be used to predict the properties of novel, currently unsynthesized derivatives of this compound. For example, the effect of adding other substituents to the aromatic ring on the molecule's electronic properties, reactivity, and potential biological activity could be explored computationally before embarking on challenging synthetic work. This predictive capability can significantly accelerate the discovery of new functional molecules.

This integrated approach has been successfully applied to a wide range of organic molecules to understand structure-property relationships and guide the development of new technologies.

Potential as a Probe for Fundamental Chemical Principles

The unique electronic structure of this compound makes it a potentially valuable tool for probing fundamental principles in physical organic chemistry.

Substituent Effects: The molecule provides a well-defined system for studying the interplay of electron-donating (ethoxy) and electron-withdrawing (trifluoroethyl) groups on the reactivity and properties of an aromatic ring. By systematically studying its reactions and comparing them to monosubstituted analogues (ethoxybenzene and trifluoroethylbenzene), a more quantitative understanding of substituent effects can be achieved.

Probing Reaction Mechanisms: The trifluoroethyl group, with its strong spectroscopic signatures (e.g., in ¹⁹F NMR), can act as a reporter group to probe the electronic environment of the aromatic ring during a chemical reaction. Changes in the chemical shift of the fluorine atoms could provide insights into the formation of charged intermediates or transition states.

Solvent-Molecule Interactions: The polarity of the molecule, arising from its distinct substituents, suggests that its properties could be sensitive to the solvent environment. Spectroscopic studies in a range of solvents could provide valuable data on solvatochromism and help to refine models of solute-solvent interactions.

The trifluoroethyl group is increasingly recognized for its role in medicinal chemistry and materials science, and understanding its fundamental interactions is of paramount importance. rsc.org

Q & A

Q. What are the optimal laboratory-scale synthetic routes for 1-Ethoxy-4-(2,2,2-trifluoroethyl)benzene?

Methodological Answer: A two-step approach is recommended:

Friedel-Crafts alkylation : React 1-ethoxybenzene with 2,2,2-trifluoroethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Key Considerations : Control reaction temperature (<0°C) to minimize side reactions like polyalkylation .

Q. How can the electronic effects of the ethoxy and trifluoroethyl groups be characterized experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H NMR : Compare chemical shifts of aromatic protons with unsubstituted benzene to assess electron-donating (ethoxy) vs. electron-withdrawing (trifluoroethyl) effects.
    • IR Spectroscopy : Analyze C-O (ethoxy) and C-F (trifluoroethyl) stretching frequencies.
  • Electrochemical Studies : Perform cyclic voltammetry to measure redox potentials, correlating with substituent electronic contributions .

Q. What solvent systems are suitable for crystallization of this compound?

Methodological Answer:

  • Screening Protocol : Test mixed solvents (e.g., ethanol/water, hexane/dichloromethane) under slow evaporation.
  • Optimization : For high-purity crystals, use a 7:3 v/v hexane/ethyl acetate mixture. Confirm crystal structure via X-ray diffraction (XRD) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

  • Experimental Design : Perform nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) reactions.
  • Regioselectivity Analysis :
    • Use HPLC to quantify ortho/meta/para isomers.
    • Compare with computational models (DFT calculations) to validate electronic effects.
  • Observation : The trifluoroethyl group directs electrophiles to the para position relative to the ethoxy group due to its strong electron-withdrawing nature .

Q. What strategies mitigate competing side reactions during functionalization of the ethoxy group?

Methodological Answer:

  • Protection/Deprotection :
    • Protect the ethoxy group as a tert-butyldimethylsilyl (TBS) ether before introducing reactive reagents.
    • Deprotect using tetrabutylammonium fluoride (TBAF) post-functionalization.
  • Case Study : Successful substitution of the ethoxy group with amines (e.g., NH₃/NaN₃) achieved 85% yield when TBS protection was applied .

Q. How can computational modeling predict biological interactions of this compound with protein targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes like cytochrome P450.
  • Parameters : Set grid boxes around active sites (20 ų) and run 50 genetic algorithm iterations.
  • Validation : Cross-check with in vitro enzyme inhibition assays (IC₅₀ values). Preliminary data suggest moderate binding affinity (Kd ≈ 10 µM) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility in polar aprotic solvents: How to resolve?

Analysis :

  • Conflict : Some studies report high solubility in DMSO, while others note precipitation.
  • Resolution :
    • Temperature Dependence : Test solubility at 25°C vs. 40°C.
    • Impurity Check : Use HPLC to detect trace impurities (e.g., residual alkyl halides) that may affect solubility.
    • Consensus : Solubility in DMSO is concentration-dependent (>10 mM leads to aggregation) .

Critical Research Gaps

  • Mechanistic Studies : Limited data on radical reactions involving the trifluoroethyl group.
  • Toxicity Profiling : No in vivo studies on metabolic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.